2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Description
Properties
IUPAC Name |
2-chloro-4-methylpyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-7-5(3-2-4-10-7)11-6(9)8(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFAYSPSOMQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541726 | |
| Record name | 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80708-26-5 | |
| Record name | 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80708-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis can start with the chlorination of a suitable pyridine derivative, followed by the introduction of a methyl group through alkylation reactions. The final step often involves cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in optimizing the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Synthesis and Derivatives
The compound is notable for its role in the synthesis of various derivatives that exhibit biological activity. One of the primary methods for synthesizing derivatives involves the reaction of 4-(4-aminophenyoxy)pyridine-2,3-diamine with glyoxylic acid, which enhances yield and regioselectivity. This synthetic pathway has been improved to achieve yields between 67% to 74% compared to previous methods .
Table 1: Synthesis Pathways for Derivatives
| Compound Name | Yield (%) | Method Description |
|---|---|---|
| 8-(4-Aminophenyoxy)-4H-pyrido[2,3-b]pyrazin-3-one | 67-74% | Reaction with glyoxylic acid |
| Other derivatives | Varies | Various methods including modifications to reaction conditions |
Anticancer Agents
The derivatives of 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one have been explored for their potential as anticancer agents. For instance, compounds synthesized from this base structure have shown efficacy in targeting specific cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .
Antimicrobial Activity
Research indicates that certain derivatives exhibit antimicrobial properties against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. For example, a derivative with a chloro substitution at the 3rd position of the phenyl ring showed impressive zone of inhibition values (18 ± 0.95 mm against S. aureus) and minimal inhibitory concentration (MIC) values of 0.25 mg/mL .
Anticonvulsant Properties
There is also evidence suggesting that related compounds may possess anticonvulsant properties. For instance, a study on similar pyrido compounds indicated their effectiveness in animal models for generalized seizures, suggesting that modifications to the pyrido structure could lead to new anticonvulsant drugs .
Case Studies
- Anticancer Research : A study evaluated the cytotoxic effects of synthesized derivatives on various cancer cell lines. The results indicated that specific substitutions on the pyrido structure enhanced anticancer activity significantly compared to the parent compound.
- Antimicrobial Efficacy : Another research project focused on testing different derivatives against common bacterial strains. The findings highlighted that certain modifications led to enhanced antimicrobial potency, making them candidates for further development as antibiotics.
Mechanism of Action
The mechanism of action of 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5H-pyrrolo[2,3-b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.
Pyrido[2,3-b]pyrazine derivatives: A broad class of compounds with variations in the substituents on the pyridine and pyrazine rings.
Uniqueness
2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound with the molecular formula CHClNO and a molecular weight of approximately 195.61 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 195.61 g/mol |
| CAS Number | 80708-26-5 |
| Purity | ≥ 95% |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, research indicates that this compound exhibits significant cytotoxic effects on colorectal cancer cells, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in DNA replication and repair, which is critical for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cancer cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and proliferation, including the MAPK/ERK pathway.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Study on Anticancer Activity
A notable study published in a peer-reviewed journal evaluated the antiproliferative effects of various derivatives of pyrido[2,3-b]pyrazine compounds, including this compound. The results showed a dose-dependent decrease in cell viability across multiple cancer cell lines (e.g., HCT116 and MCF7), with IC50 values indicating potent activity at low concentrations.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against pathogenic bacteria. The results revealed that at concentrations as low as 10 µg/mL, this compound significantly inhibited bacterial growth compared to control groups.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyridine derivatives with appropriate carbonyl precursors. For example, oxazolidine derivatives and 2,3-diaminopyridine in ethanol with concentrated sulfuric acid as a catalyst under reflux (70–80°C) yield pyrido-pyrazinone scaffolds . Optimization includes:
- Temperature control (e.g., 70–80°C to minimize side reactions).
- Use of Na₂S₂O₄ for reductive cyclization in aqueous HCl to enhance purity .
- Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridinyl H), methyl groups (δ 2.5–3.0 ppm), and lactam carbonyl (δ ~160 ppm) .
- IR : Lactam C=O stretch (~1680–1700 cm⁻¹), C-Cl stretch (~550–650 cm⁻¹) .
- MS : Molecular ion peak at m/z 209.06 (C₈H₆ClN₃O⁺) with fragmentation patterns consistent with pyrido-pyrazinone scaffolds .
Advanced Mechanistic and Stability Studies
Q. Q3. What mechanistic insights explain the reactivity of the chloro and methyl substituents in electrophilic or nucleophilic substitutions?
- Methodology :
- Chlorine reactivity : The electron-withdrawing Cl substituent directs electrophilic substitution to the para position. Kinetic studies using Hammett plots or DFT calculations can quantify substituent effects .
- Methyl group stability : The methyl group at position 4 stabilizes the lactam ring via steric hindrance, as shown by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. Q4. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). For example, lactam ring hydrolysis occurs rapidly under strong acidic (pH < 2) or basic (pH > 12) conditions, confirmed by HPLC .
- Thermal stability : TGA reveals decomposition onset at ~250°C, with no degradation below 150°C in inert atmospheres .
Biological Evaluation and Structure-Activity Relationships (SAR)
Q. Q5. What in vitro assays are suitable for evaluating the compound’s bioactivity, such as kinase inhibition or antimicrobial effects?
- Methodology :
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ against FGFR1–4 or other kinases. For example, analogs like 1H-pyrrolo[2,3-b]pyridine derivatives show IC₅₀ values <25 nM for FGFR1–3 .
- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. Q6. How does the chloro-methyl substitution pattern influence SAR in drug design?
- Methodology :
Analytical and Computational Approaches
Q. Q7. What computational methods (e.g., molecular docking, QSAR) predict the compound’s binding modes and pharmacokinetics?
- Methodology :
Q. Q8. How can HPLC-MS/MS methods be validated for quantifying the compound in biological matrices?
- Methodology :
Safety and Handling in Laboratory Settings
Q. Q9. What personal protective equipment (PPE) and engineering controls are mandated for safe handling?
Q. Q10. How should accidental spills or exposures be managed, and what decontamination protocols apply?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
